Benzylboronic Acid Pinacol Ester (CAS 87100-28-5): A Technical Guide to sp²-sp³ and sp³-sp³ Cross-Coupling Dynamics
Benzylboronic Acid Pinacol Ester (CAS 87100-28-5): A Technical Guide to sp²-sp³ and sp³-sp³ Cross-Coupling Dynamics
Abstract
Organoboron reagents are the cornerstone of modern carbon-carbon bond formation. Among them, Benzylboronic acid pinacol ester (BnBpin) represents a highly versatile, stable building block for installing benzyl moieties. This whitepaper explores the physicochemical profile of BnBpin and dissects the mechanistic causality behind its dual utility in both transition-metal-catalyzed Suzuki-Miyaura couplings and metal-free lithiation-borylation pathways.
Introduction & Chemical Causality
Unlike free benzylboronic acids, which are highly susceptible to rapid protodeboronation and atmospheric oxidation, the incorporation of the pinacol (2,3-dimethyl-2,3-butanediol) ligand in BnBpin fundamentally alters its stability profile. The pinacol ester attenuates the Lewis acidity of the boron center, providing both steric shielding and electronic dampening[1]. This structural modification enables long-term bench stability and easier handling while preserving the requisite reactivity for transmetalation or nucleophilic activation during complex synthesis.
Physicochemical Profile
Understanding the physical parameters of BnBpin is critical for downstream purification (e.g., vacuum distillation) and precise reaction stoichiometry.
| Property | Value |
| CAS Number | 87100-28-5[1] |
| Molecular Formula | C₁₃H₁₉BO₂[1] |
| Molecular Weight | 218.10 g/mol [1] |
| Appearance | Colorless to pale yellow/orange clear liquid[2] |
| Boiling Point | 65 °C at 0.15 mmHg[1] |
| Density | 0.980 - 0.990 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.4850 - 1.4910[3] |
Mechanistic Pathways & Experimental Design
3.1. Palladium-Catalyzed sp²-sp³ Suzuki-Miyaura Coupling
The synthesis of diarylmethanes via Suzuki-Miyaura coupling traditionally struggles with benzylic boronates due to competitive protodeboronation, which yields toluene as an undesired side-product. To outcompete this degradation pathway, the transmetalation step must be kinetically accelerated.
Causality of Reagent Choice: This acceleration is achieved by pairing an electron-rich, sterically bulky ligand (such as SPhos) with a strong aqueous base (like K₃PO₄)[4]. The base hydroxylates the palladium complex, creating a highly reactive Pd-OH species that rapidly undergoes transmetalation with the neutral BnBpin, effectively bypassing the protodeboronation pitfall.
3.2. Transition-Metal-Free sp³-sp³ Coupling (Lithiation-Borylation)
BnBpin can be activated without transition metals to couple with unactivated alkyl halides. By reacting BnBpin with an alkyllithium reagent, a highly nucleophilic tetrahedral boronate complex is formed[5].
Causality of Reagent Choice: sec-Butyllithium (sec-BuLi) is specifically chosen over standard n-butyllithium because the sec-butyl group provides superior steric bulk. During the subsequent 1,2-metallate rearrangement, the less sterically hindered benzyl group migrates preferentially over the sec-butyl group. This steric differentiation ensures excellent chemoselectivity for the benzylated product and prevents competitive butyl-transfer[6].
Process Visualization
Reaction pathways of Benzylboronic acid pinacol ester in cross-coupling methodologies.
Self-Validating Experimental Protocols
Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling[4]
Objective: Synthesis of unsymmetrical diarylmethanes via sp²-sp³ coupling.
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the target Aryl Halide (1.2 equiv), 1 (1.0 equiv), Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and K₃PO₄ (3.0 equiv).
-
Atmosphere Exchange: Evacuate and backfill the vessel with argon three times to prevent oxidative homocoupling of the boronate.
-
Solvent Addition: Inject degassed toluene and degassed water (3.0 equiv) via syringe. Note: Stoichiometric water is absolutely critical to generate the active Pd-OH species required for transmetalation.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
System Validation & Troubleshooting:
-
Validation: Monitor the reaction via GC-MS. The disappearance of the aryl halide mass peak and the simultaneous emergence of the diarylmethane peak validates a successful catalytic cycle.
-
Troubleshooting: If toluene is detected as a major side-product, premature protodeboronation is occurring. Action: Ensure solvents are rigorously degassed to remove oxygen, and consider increasing the SPhos-to-palladium ratio to further accelerate the transmetalation step.
Protocol 2: Transition-Metal-Free Benzylation of Alkyl Halides[5]
Objective: sp³-sp³ coupling to form complex alkyl benzenes without transition-metal contamination.
Procedure:
-
Boronate Formation: In an argon-purged round-bottom flask, dissolve BnBpin (1.15 mmol) in anhydrous THF (5 mL). Cool the solution strictly to -78 °C using a dry ice/acetone bath.
-
Activation: Dropwise add sec-butyllithium (1.2 M in cyclohexane, 1.0 mmol). Stir for 15 minutes at -78 °C to ensure complete formation of the active dialkylboronate nucleophile.
-
Electrophile Addition: Add the target Alkyl Bromide or Alkyl Iodide (0.5 mmol). Note: Alkyl chlorides and tosylates show little to no reactivity under these conditions, allowing for highly chemoselective coupling in complex substrates[5].
-
Rearrangement: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 3 hours to drive the 1,2-metallate rearrangement.
-
Quench: Terminate the reaction by adding 0.3 mL of saturated aqueous NH₄Cl.
System Validation & Troubleshooting:
-
Validation: Analyze the crude reaction mixture via ¹¹B NMR. A successful activation by sec-BuLi is marked by a distinct chemical shift from the neutral trigonal planar boron signal (~33 ppm) to a tetrahedral boronate signal (~5 ppm)[6].
-
Troubleshooting: If the starting alkyl halide remains unconsumed, the boronate intermediate may not have formed completely. Action: Ensure the sec-BuLi is properly titrated before use; degraded alkyllithiums will fail to form the necessary nucleophilic complex.
References
-
Title: Benzylboronic acid pinacol ester 96% 87100-28-5 | Source: Sigma-Aldrich | URL: 1
-
Title: Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides | Source: BenchChem | URL: 4
-
Title: Transition Metal Free sp3-sp3 carbon-carbon coupling between Benzylboronic Esters and Alkyl Bromides | Source: National Institutes of Health (PMC) | URL: 5
-
Title: 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Source: Chem-Impex | URL: 2
-
Title: Benzylboronic acid pinacol ester, 96% | Source: Thermo Scientific Chemicals | URL: 3
-
Title: Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boronate Nucleophiles | Source: ACS Publications | URL: 6
Sources
- 1. 苄基硼酸频哪醇酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzylboronic acid pinacol ester, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Transition Metal Free sp3-sp3 carbon-carbon coupling between Benzylboronic Esters and Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
